molecular formula C21H25N5O3S B2940089 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421521-86-9

4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B2940089
CAS RN: 1421521-86-9
M. Wt: 427.52
InChI Key: PHUSTXGFDRVDDW-UHFFFAOYSA-N
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Description

4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. HIV-1 Reverse Transcriptase Inhibitors

  • Researchers have synthesized and evaluated analogues of this compound for inhibiting HIV-1 reverse transcriptase, an enzyme critical for the replication of HIV. These compounds are part of a class known as bis(heteroaryl)piperazines (BHAPs), which showed significantly higher potency compared to earlier molecules (Romero et al., 1994).

2. Antiproliferative Activity Against Cancer Cell Lines

  • A series of derivatives of this compound have been synthesized and evaluated for antiproliferative effects against various human cancer cell lines, demonstrating potential as anticancer agents. Certain compounds in this series exhibited notable activity, highlighting their potential for further research in cancer therapy (Mallesha et al., 2012).

3. Anti-Inflammatory and Analgesic Agents

  • Novel derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds showed significant activity in inhibiting cyclooxygenase enzymes and demonstrated analgesic and anti-inflammatory effects in studies (Abu‐Hashem et al., 2020).

4. Antimicrobial Activity

  • Derivatives containing the sulfonyl moiety have been prepared and evaluated for their antimicrobial activity. Some of these compounds showed effectiveness against various microbial strains (Ammar et al., 2004).

5. Pharmacologically Active Compounds

  • This compound has been part of studies to synthesize pharmacologically active compounds with potential applications in treating conditions like arrhythmias and hypertension. Some derivatives have shown promising activity in preclinical studies (Zhukovskaya et al., 2017).

6. Herbicidal Activity

  • Research has also explored the herbicidal potential of derivatives of this compound. Certain modifications in the chemical structure have resulted in compounds with high herbicidal activity, suggesting their potential use in agricultural applications (Nezu et al., 1996).

7. Antioxidant Properties for Age-Related Diseases

  • Analogues of this compound with free radical scavenger groups have been synthesized and evaluated for their potential in protecting against cell damage in age-related diseases. These compounds show promise in the preventive treatment of conditions like cataracts, AMD, and Alzheimer's dementia (Jin et al., 2010).

properties

IUPAC Name

4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-16-14-18(6-7-19(16)29-3)30(27,28)26-12-10-25(11-13-26)21-15-20(22-17(2)23-21)24-8-4-5-9-24/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUSTXGFDRVDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine

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